
(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C23H28N2O3 and its molecular weight is 380.488. The purity is usually 95%.
BenchChem offers high-quality (4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurological Research
Research into the neurological impacts of various compounds, including those structurally related to the specified methanone compound, focuses on understanding their effects on the brain and nervous system. For example, the investigation into the effects of meperidine analogs, which share structural similarities with various piperidine derivatives, revealed significant neurological implications, including parkinsonism due to neurotoxicity in specific brain regions (Langston et al., 1983)[https://consensus.app/papers/parkinsonism-humans-product-meperidineanalog-synthesis-langston/4ada6cce1cd851c18bfb1eb3c5d06311/?utm_source=chatgpt].
Toxicology and Safety
Toxicological studies are crucial for understanding the safety profiles of chemical compounds. For instance, the toxicological investigation related to designer drugs such as MDPV and its analogs, which may share functional groups with the compound , highlights the importance of analyzing the safety, metabolism, and potential risks associated with novel substances (Grapp, Kaufmann, & Ebbecke, 2017)[https://consensus.app/papers/investigation-cases-drug-34methylenedioxypyrovalerone-grapp/56ff158db1605bfcba3e531140d72ebf/?utm_source=chatgpt].
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics and metabolism of compounds is essential for developing therapeutic agents. Research into compounds like 4-methylpyrazole (used in treating toxic alcohol poisoning) demonstrates the complexities of metabolism and the potential for drug-drug interactions (Jacobsen et al., 1996)[https://consensus.app/papers/interactions-4methylpyrazole-ethanol-humans-jacobsen/be1b780f3b1e57058e4339bdaa5ea625/?utm_source=chatgpt]. Such studies could inform the pharmacological development of related compounds, including the methanone compound of interest.
Potential Therapeutic Applications
Compounds with the piperidinyl and phenyltetrahydropyran functional groups may be explored for their therapeutic potential, influenced by research on similar molecules. For instance, NOP receptor antagonists like LY2940094, exhibiting potential benefits for conditions such as obesity, eating disorders, and depression, underline the therapeutic significance of exploring novel compounds (Raddad et al., 2016)[https://consensus.app/papers/occupancy-nociceptinorphanin-peptide-receptors-raddad/3358d85fa0bc51fdb69088def318f2c2/?utm_source=chatgpt].
properties
IUPAC Name |
[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-18-6-5-9-21(24-18)28-20-10-14-25(15-11-20)22(26)23(12-16-27-17-13-23)19-7-3-2-4-8-19/h2-9,20H,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOJNPSXKPCKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methylphenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2731589.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2731591.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2731592.png)
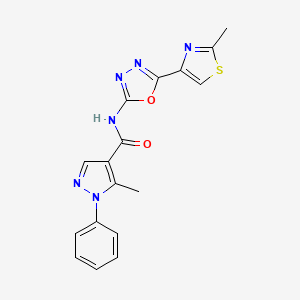
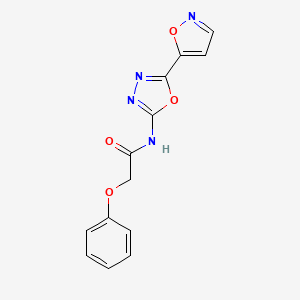

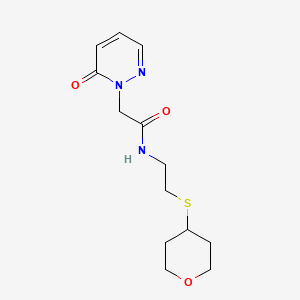

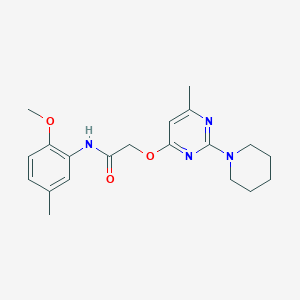

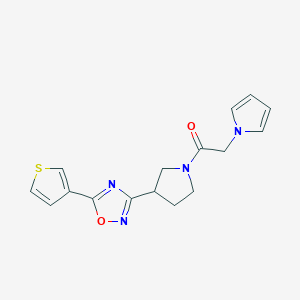
![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-chlorophenyl)ethanone](/img/structure/B2731607.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide;hydrochloride](/img/structure/B2731608.png)